5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Description
This pyrazole derivative features a 4,5-dihydro-1H-pyrazole core substituted with halogenated aryl (4-chlorophenyl, 4-fluorophenyl) and methoxyaryl (3-methoxyphenyl) groups. The compound’s structural complexity arises from the interplay of electron-withdrawing (Cl, F) and electron-donating (OCH₃) substituents, influencing its electronic properties, crystal packing, and bioactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-fluorophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O/c1-27-20-4-2-3-16(13-20)21-14-22(15-5-7-17(23)8-6-15)26(25-21)19-11-9-18(24)10-12-19/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXYZWGBJCHAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.
- Chemical Formula : C22H18ClFN2O
- CAS Number : 6051-75-8
- Molecular Weight : 388.84 g/mol
Research indicates that compounds containing the pyrazole moiety exhibit a variety of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in human cancer cells through different mechanisms, such as the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro and in vivo. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens. The presence of halogen substituents (like chlorine and fluorine) may enhance their potency against bacteria and fungi .
Anticancer Activity
A study published in Nature highlighted the efficacy of pyrazole derivatives against multiple cancer cell lines, including H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating moderate to high activity compared to standard chemotherapeutics .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 193.93 | A549 |
| Compound X | 371.36 | Positive Control |
Anti-inflammatory Activity
Research has shown that the compound significantly reduces levels of TNF-alpha and IL-6 in experimental models of inflammation. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .
Antimicrobial Studies
A recent investigation into the antimicrobial properties of pyrazole derivatives found that those with similar structures displayed notable activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine and fluorine was linked to enhanced antimicrobial efficacy .
Scientific Research Applications
The compound has been studied for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, making it a target for anti-inflammatory drugs. Research indicates that derivatives of this pyrazole compound exhibit significant inhibitory activity against COX-2, which can be beneficial in treating conditions such as osteoarthritis and rheumatoid arthritis .
Synthesis of Novel Compounds
The compound is also utilized in the synthesis of various derivatives that exhibit enhanced biological activities. For instance, modifications to the pyrazole structure have led to the development of compounds with dual inhibition properties against both COX-2 and lipoxygenase enzymes, which are involved in inflammatory pathways . This dual action could lead to more effective treatments for inflammatory diseases.
Case Study: Synthesis of Dual Inhibitors
A study demonstrated the synthesis of a series of pyrazole derivatives that showed dual inhibition of COX-2 and lipoxygenase. The synthetic pathway involved the reaction of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole with various electrophiles, resulting in compounds with improved pharmacological profiles .
Computational Studies
In silico studies have been conducted to evaluate the molecular properties and potential bioactivity of this compound. Molecular docking simulations suggest that the compound can effectively bind to target proteins associated with inflammation and cancer pathways. Density Functional Theory (DFT) calculations have provided insights into the electronic properties and stability of the compound, indicating its suitability for further development .
Chemical Reactions Analysis
Functionalization at the Pyrazoline Core
The N1 and C3 positions are reactive sites for further modifications:
a) N1-Substitution
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Reaction : Alkylation or arylation using alkyl halides or aryl boronic acids under palladium catalysis.
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Example : Treatment with methyl iodide in DMF/K2CO3 introduces methyl groups at N1, enhancing lipophilicity .
b) C3-Modification
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Oxidation : Conversion of the 4,5-dihydropyrazole to a fully aromatic pyrazole using MnO2 or DDQ .
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Electrophilic Substitution : Nitration or sulfonation at the 3-methoxyphenyl group under acidic conditions .
Functionalization Data :
Ring-Opening and Rearrangement
The dihydropyrazole ring undergoes cleavage under strong acidic or basic conditions:
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Acid Hydrolysis : Concentrated HCl at 100°C breaks the C4–C5 bond, yielding hydrazine and diketone fragments .
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Base-Mediated Rearrangement : NaOH/EtOH induces ring contraction to imidazole derivatives in select cases .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
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Suzuki-Miyaura : Reaction with 4-bromophenylboronic acid forms biaryl derivatives at C5 .
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Buchwald-Hartwig Amination : Introduces amino groups at the 4-fluorophenyl substituent .
Catalytic Reaction Table :
Biological Activity-Driven Reactions
Modifications linked to enhanced bioactivity include:
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Sulfonamide Formation : Reaction with sulfonyl chlorides to improve solubility and binding affinity .
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Glycosylation : Attachment of sugar moieties at C3 for antiviral studies .
Bioactivity Correlation :
| Derivative | Modified Site | Bioassay Result (IC50) | Target Pathway | Source |
|---|---|---|---|---|
| Sulfonamide analog | N1 | 12.3 µM (Factor Xa) | Anticoagulant therapy | |
| Glycosylated analog | C3 | 8.7 µM (HSV-1 inhibition) | Antiviral agents |
Characterization Data
Post-reaction analysis employs:
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NMR : Distinct signals for diastereotopic protons at C4 and C5 (δ 3.16–5.86 ppm) .
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HRMS : Molecular ion peaks matching calculated [M+H]+ values (e.g., m/z 362.8 for the parent compound) .
Stability and Degradation
Comparison with Similar Compounds
Isostructural Halogen Derivatives
Compounds 4 and 5 () are isostructural analogs differing only in halogen substituents (Cl vs. Br). Key findings:
- Crystal Packing: Both crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Minor adjustments in packing accommodate halogen size differences, preserving overall lattice symmetry .
- Conformational Flexibility : The fluorophenyl group adopts a near-perpendicular orientation relative to the pyrazole plane, a feature conserved across halogen-substituted analogs .
Table 1: Crystallographic Data of Halogenated Pyrazoles
| Compound | Halogen (X) | Space Group | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 4 | Cl | P̄1 | ~90° (fluorophenyl) | |
| 5 | Br | P̄1 | ~90° (fluorophenyl) |
Methoxy-Substituted Analogs
Compound 4a () and 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () highlight methoxy group effects:
Melting Points and Yields
Substituent bulkiness and polarity influence physical properties:
Antimicrobial and Enzyme Inhibition
- FabH Inhibitors : Compounds 12 (4-F) and 13 (4-Cl) () inhibit E. coli FabH with IC₅₀ < 10 µM, attributed to halogen-enhanced electrophilicity and binding affinity .
- COX Inhibition : Thiazole hybrids (e.g., 31a, 31b) show selective COX-2 inhibition, with IC₅₀ values ~1 µM, linked to thiazole’s hydrogen-bonding capacity .
Antipyretic and Antiinflammatory Activity
Naphthyl-substituted analogs (e.g., Compound 9, ) exhibit notable antiinflammatory activity (ED₅₀ ~50 mg/kg) due to enhanced lipophilicity from bulky substituents .
Key Trends and Implications
Substituent Effects :
- Halogens (Cl, Br, F) : Improve thermal stability and bioactivity via electronegativity and hydrophobic interactions.
- Methoxy Groups : Enhance planarity and electron density, favoring π-π stacking in crystals and receptor binding.
Crystallography : Isostructurality persists despite halogen swaps, enabling predictable solid-state design.
Bioactivity Optimization : Hybridization with thiazole or triazole rings () broadens pharmacological profiles.
Preparation Methods
Claisen-Schmidt Condensation
The chalcone intermediate, (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (II), is synthesized via base-catalyzed condensation of 3-methoxyacetophenone (III) and 4-chlorobenzaldehyde (IV):
Reaction Conditions
- Catalyst: 10% NaOH (aqueous)
- Solvent: Ethanol (anhydrous)
- Temperature: 60°C, reflux for 6–8 hours
- Yield: 82–88%
Mechanistic Insight
The reaction proceeds through deprotonation of the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated system.
Characterization Data for II
- Melting Point: 112–114°C
- ¹H NMR (CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, Hα), 7.89 (d, J = 15.6 Hz, 1H, Hβ), 7.45–7.12 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃).
Cyclocondensation with 4-Fluorophenylhydrazine
Hydrazine Addition and Cyclization
Chalcone (II) reacts with 4-fluorophenylhydrazine (V) in acidic media to form the pyrazoline core:
Reaction Conditions
- Solvent: Glacial acetic acid
- Temperature: 80°C, reflux for 12 hours
- Molar Ratio: 1:1.2 (II:V)
- Yield: 68–74%
Mechanistic Pathway
- Conjugate Addition: Hydrazine attacks the β-carbon of the enone system, forming a hydrazone intermediate.
- Cyclization: Intramolecular nucleophilic attack by the terminal NH₂ group on the carbonyl carbon, followed by proton transfer and aromatization.
Optimization Insights
- Acid Catalysis: Acetic acid protonates the carbonyl, enhancing electrophilicity and facilitating hydrazine attack.
- Regioselectivity: The reaction proceeds exclusively to form the 1,3,5-trisubstituted pyrazoline due to steric and electronic effects.
Alternative Synthetic Routes
Multicomponent Reaction (MCR) Approaches
While MCRs offer step efficiency, their application to (I) is limited by poor regiocontrol. For example, attempts to combine 3-methoxyacetophenone, 4-chlorobenzaldehyde, and 4-fluorophenylhydrazine in one pot resulted in <30% yield due to competing side reactions.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed C–H activation strategies were explored to directly functionalize pre-formed pyrazolines. However, these methods showed low compatibility with electron-withdrawing groups (e.g., Cl, F), yielding <20% of (I).
Purification and Characterization
Recrystallization
Crude (I) is purified via recrystallization from ethyl acetate/hexane (1:3):
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 7.62–7.08 (m, 11H, aromatic), 5.42 (dd, J = 11.4, 4.8 Hz, 1H, H4), 3.81 (s, 3H, OCH₃), 3.52 (dd, J = 17.2, 11.4 Hz, 1H, H5a), 2.98 (dd, J = 17.2, 4.8 Hz, 1H, H5b).
- ¹³C NMR: δ 160.1 (C=O), 154.3–114.2 (aromatic carbons), 55.6 (OCH₃), 45.3 (C5), 38.1 (C4).
Challenges and Limitations
- Regiochemical Control: Competing pathways may form 1,4,5-trisubstituted isomers if reaction conditions deviate (e.g., excess hydrazine or elevated temperatures).
- Electron-Withdrawing Groups: The 4-Cl and 4-F substituents reduce chalcone reactivity, necessitating prolonged reaction times.
- Scale-Up Issues: Acidic conditions promote corrosion, requiring specialized reactor materials for industrial production.
Comparative Analysis of Methods
| Parameter | Claisen-Schmidt/Hydrazine | Multicomponent | Metal-Catalyzed |
|---|---|---|---|
| Yield (%) | 68–74 | <30 | <20 |
| Regioselectivity | High | Low | Moderate |
| Scalability | Excellent | Poor | Moderate |
| Purification Ease | Recrystallization | Chromatography | Chromatography |
Q & A
Q. What synthetic strategies are commonly used to prepare pyrazole derivatives with multiple aryl substituents?
Pyrazole derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example, (E)-3-aryl-1-phenylprop-2-en-1-one precursors undergo reflux with hydrazines in ethanol to form 4,5-dihydro-1H-pyrazole cores. Substituents at positions 1, 3, and 5 are introduced via pre-functionalized aryl groups in the chalcone or post-synthetic modifications (e.g., nucleophilic substitution) .
Q. How are structural and conformational properties of pyrazole derivatives characterized experimentally?
X-ray crystallography is the gold standard for determining crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and refinement with software like SHELXL resolves bond lengths, angles, and torsion angles. For example, monoclinic systems (space group P2₁/c) are common, with intermolecular interactions (e.g., C–H···π, hydrogen bonds) stabilizing the lattice .
Q. What storage conditions are recommended for pyrazole derivatives to ensure stability?
Pyrazole derivatives with halogen or methoxy substituents should be stored in sealed containers under dry conditions at 2–8°C to prevent hydrolysis or oxidation. Moisture-sensitive compounds may require inert gas atmospheres (e.g., argon) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structurally similar pyrazole analogs?
Discrepancies often arise from variations in substituent positioning (e.g., meta vs. para methoxy groups) or assay conditions. To resolve these:
- Conduct comparative bioassays under standardized protocols (e.g., IC₅₀ measurements for enzyme inhibition).
- Perform molecular docking to correlate substituent effects with binding affinities (e.g., triazolo-pyrazole derivatives targeting carbonic anhydrases) .
- Use DFT calculations to model electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy groups) .
Q. What methodologies enable the study of structure-activity relationships (SAR) in pyrazole-based drug candidates?
SAR studies involve:
- Systematic substitution : Synthesizing analogs with incremental changes (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and testing pharmacological profiles.
- Pharmacokinetic profiling : Assessing solubility (via HPLC), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell models).
- Crystallographic analysis : Mapping steric and electronic interactions between substituents and target proteins (e.g., prostaglandin G/H synthase) .
Q. How can conformational dynamics of 4,5-dihydro-1H-pyrazole derivatives influence their reactivity?
The dihydropyrazole ring adopts a half-chair conformation , with puckering parameters (e.g., Cremer-Pople analysis) quantifying deviations from planarity. Substituents at position 3 (e.g., 3-methoxyphenyl) introduce steric hindrance, affecting ring puckering and reactivity in nucleophilic additions. Dynamic NMR or variable-temperature crystallography can track conformational changes .
Q. What strategies optimize the synthesis of pyrazole-triazole hybrids for enhanced bioactivity?
Hybrids are synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or condensation reactions :
- Pre-functionalize pyrazole cores with azide or alkyne groups.
- Screen catalysts (e.g., CuI vs. Ru complexes) to improve triazole regioselectivity.
- Assess bioactivity against targets like carbonic anhydrase IX, where triazole-pyrazole hybrids show nanomolar inhibition .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting crystallographic data for pyrazole derivatives with similar substituents?
Discrepancies in bond lengths or angles may arise from:
- Crystallographic resolution limits (e.g., low-quality diffraction data).
- Environmental effects (e.g., solvent inclusion in the lattice). Validate findings using complementary techniques :
- Compare with computational models (DFT-optimized geometries).
- Analyze Hirshfeld surfaces to quantify intermolecular interactions .
Q. What statistical approaches are recommended for analyzing dose-response data in pyrazole-based pharmacological studies?
Use nonlinear regression models (e.g., log(inhibitor) vs. response curves in Prism®) to calculate EC₅₀/IC₅₀ values. For outliers, apply:
- Grubbs’ test to identify significant deviations.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
Experimental Design Considerations
Q. How can researchers mitigate synthetic challenges in introducing trifluoromethyl groups to pyrazole cores?
Trifluoromethylation requires careful control of reaction conditions:
Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of pyrazole derivatives?
Standard assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
